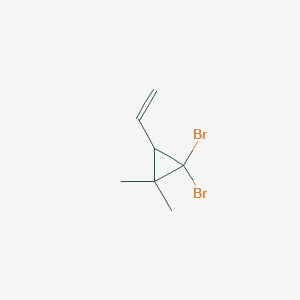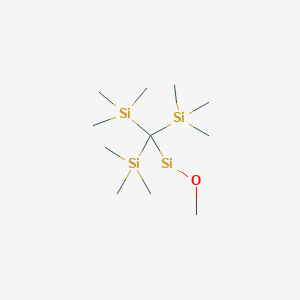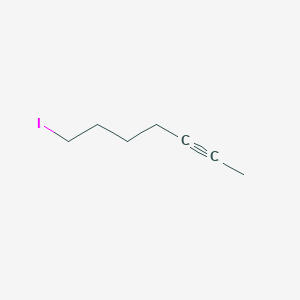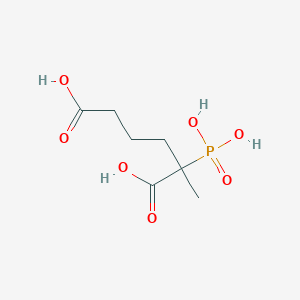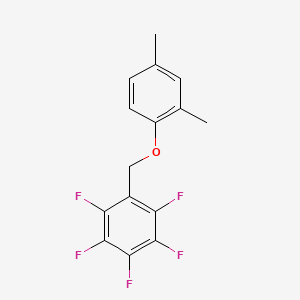
(Hepta-1,6-dien-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hepta-1,6-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,6-dien-2-yl)benzene typically involves the reaction of benzene with a hepta-1,6-dien-2-yl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Formation of the electrophile: The hepta-1,6-dien-2-yl halide reacts with the Lewis acid to form a more reactive electrophile.
Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of the this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Hepta-1,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the diene can yield the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or oleum, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols depending on the reagent used.
Reduction: The corresponding alkane.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
(Hepta-1,6-dien-2-yl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Hepta-1,6-dien-2-yl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar structure but with a vinyl group instead of a hepta-1,6-dien-2-yl group.
Phenylbutadiene: Contains a butadiene moiety attached to a benzene ring.
Phenylhexadiene: Similar to (Hepta-1,6-dien-2-yl)benzene but with a hexadiene group.
Uniqueness
This compound is unique due to its extended diene system, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of aromatic and diene functionalities makes it a versatile compound in synthetic and applied chemistry.
Propriétés
Numéro CAS |
66406-90-4 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
hepta-1,6-dien-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-11H,1-2,4,6,9H2 |
Clé InChI |
JUKFOTYCJGAAJF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)


